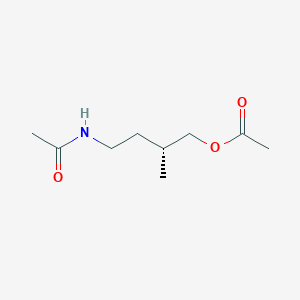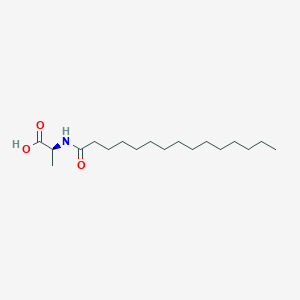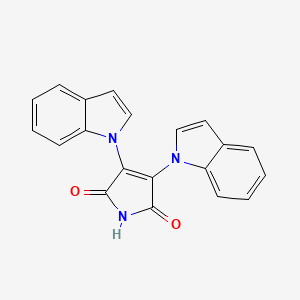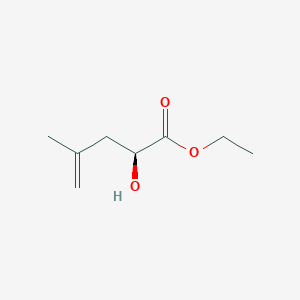
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound has a unique structure that includes a hydroxy group and a double bond, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-hydroxy-4-methylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2S)-2-oxo-4-methylpent-4-enoate.
Reduction: Formation of ethyl (2S)-2-hydroxy-4-methylpentanoate.
Substitution: Formation of amides or secondary esters.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes, altering their activity. The double bond can participate in addition reactions, leading to the formation of new compounds that may have biological activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.
Comparación Con Compuestos Similares
Ethyl (2S)-2-hydroxy-4-methylpent-4-enoate can be compared with other similar compounds such as:
Ethyl (2S)-2-hydroxy-4-methylpentanoate: Lacks the double bond, making it less reactive in certain chemical reactions.
Mthis compound: Has a different ester group, which can affect its physical properties and reactivity.
Ethyl (2S)-2-oxo-4-methylpent-4-enoate: Contains a carbonyl group instead of a hydroxy group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its ability to participate in a wide range of chemical reactions due to the presence of both a hydroxy group and a double bond.
Propiedades
Número CAS |
208242-78-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (2S)-2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h7,9H,2,4-5H2,1,3H3/t7-/m0/s1 |
Clave InChI |
CTWBUSFMNWOSGO-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC(=C)C)O |
SMILES canónico |
CCOC(=O)C(CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


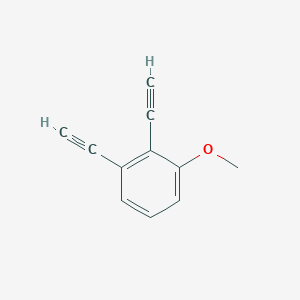
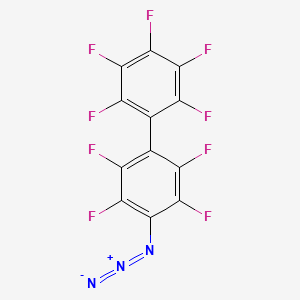
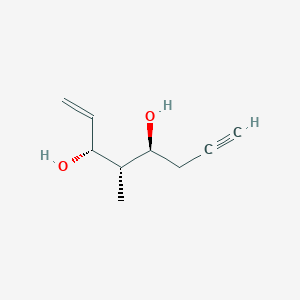
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
